molecular formula C22H26N2O6S3 B1244377 Leinamycin

Leinamycin

Cat. No.: B1244377
M. Wt: 510.7 g/mol
InChI Key: ZHTRILQJTPJGNK-FYBAATNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leinamycin is an 18-membered macrolactam with remarkable properties. It exhibits both antitumor and antimicrobial effects. Its unique structural feature is a spiro-fused 1,3-dioxo-1,2-dithiolane moiety, which plays a crucial role in its biological activities .

Preparation Methods

a. Biosynthesis: Leinamycin biosynthesis involves a modular assembly line:

    Nonribosomal Peptide Synthetase (NRPS): initiates biosynthesis by loading .

    Peptidyl Carrier Protein (PCP): carries the dipeptide, which cyclizes and oxidizes to form the .

  • The intermediate transfers to the Polyketide Synthase (PKS) assembly line, elongating the backbone.
  • The hybrid peptide-polyketide intermediate cyclizes via the thioesterase domain (TE) to yield this compound.

Chemical Reactions Analysis

Leinamycin undergoes various reactions:

    Oxidation: The thiazonyl moiety is susceptible to oxidation.

    Reduction: Reduction of specific functional groups occurs.

    Substitution: Reactions involving nucleophiles. Common reagents include , , and . Major products vary based on reaction conditions.

Scientific Research Applications

Leinamycin’s applications span multiple fields:

    Chemistry: Studying its unique structure and reactivity.

    Biology: Investigating its impact on cellular processes.

    Medicine: Exploring its antitumor potential.

    Industry: Potential use as a lead compound for drug development.

Mechanism of Action

Leinamycin inhibits DNA synthesis due to its spiro-fused dithiolane moiety. It likely targets specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Leinamycin stands out due to its distinctive structure. No other LNM-like compounds have been discovered since its initial identification . further research may reveal related analogs.

Properties

Molecular Formula

C22H26N2O6S3

Molecular Weight

510.7 g/mol

IUPAC Name

(2R,4'R,6R,9E,11R,13E,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione

InChI

InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5+,13-10+/t14-,17-,21+,22-,33?/m1/s1

InChI Key

ZHTRILQJTPJGNK-FYBAATNNSA-N

SMILES

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O

Isomeric SMILES

C[C@@H]1C2=NC(=CS2)/C=C\C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O

Canonical SMILES

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O

Synonyms

DC 107
DC-107
leinamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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